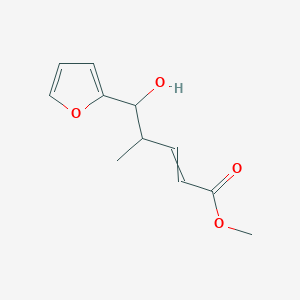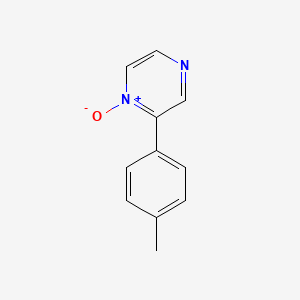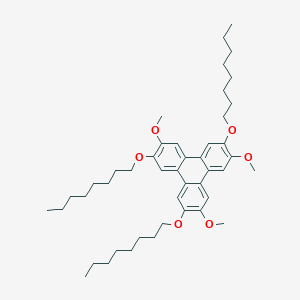
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of three methoxy groups and three octyloxy groups attached to a triphenylene core. This compound is part of the larger family of triphenylene derivatives, which are known for their aromatic and planar structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triphenylene Core: The triphenylene core can be synthesized through a series of cyclization reactions involving aromatic compounds.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Octyloxy Groups: The octyloxy groups are attached through etherification reactions, where octanol is reacted with the hydroxyl groups on the triphenylene core in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, leading to the formation of a simpler triphenylene derivative.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler triphenylene derivatives.
Substitution: Formation of new alkoxy or functionalized triphenylene derivatives.
科学研究应用
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene involves its interaction with specific molecular targets and pathways. The compound’s planar and aromatic structure allows it to intercalate with DNA and interact with proteins, potentially affecting gene expression and protein function. The methoxy and octyloxy groups can also influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
2,6,10-Trimethoxy-3,7,11-tris(pentyloxy)triphenylene: Similar structure but with pentyloxy groups instead of octyloxy groups.
2,6,10-Trimethoxy-3,7,11-tris(hexyloxy)triphenylene: Similar structure but with hexyloxy groups instead of octyloxy groups.
Uniqueness
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene is unique due to its specific combination of methoxy and octyloxy groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
906663-80-7 |
|---|---|
分子式 |
C45H66O6 |
分子量 |
703.0 g/mol |
IUPAC 名称 |
2,6,11-trimethoxy-3,7,10-trioctoxytriphenylene |
InChI |
InChI=1S/C45H66O6/c1-7-10-13-16-19-22-25-49-43-31-37-34(28-40(43)46-4)35-29-41(47-5)44(50-26-23-20-17-14-11-8-2)32-38(35)39-33-45(42(48-6)30-36(37)39)51-27-24-21-18-15-12-9-3/h28-33H,7-27H2,1-6H3 |
InChI 键 |
IXNXPVIVFWWNFC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCCCCCC)OCCCCCCCC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


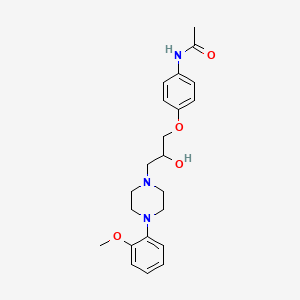
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
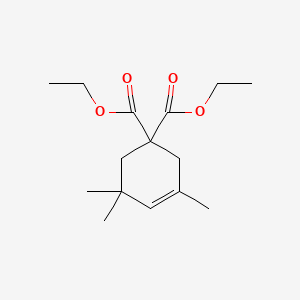
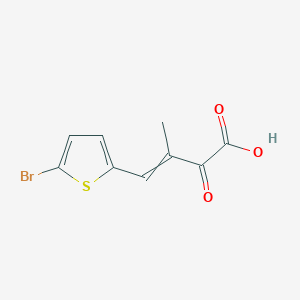
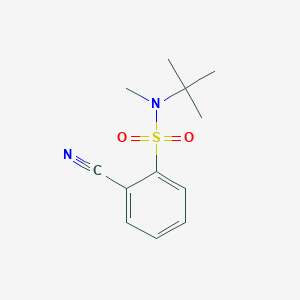
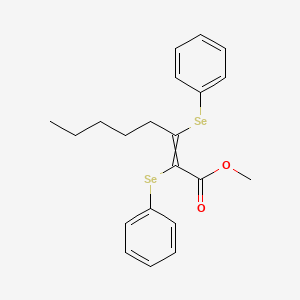
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
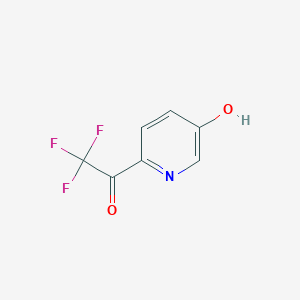
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)

